Basic understanding of 1-(3-Ethylquinoxalin-2-yl)propan-1-one chemical properties
Basic understanding of 1-(3-Ethylquinoxalin-2-yl)propan-1-one chemical properties
An In-depth Technical Guide on the Chemical Properties of 1-(3-Ethylquinoxalin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold and its Significance
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] The unique electronic and chemical properties conferred by the aromatic system and the two nitrogen atoms have made quinoxaline derivatives a focal point of extensive research.[1] These derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The compound of interest, 1-(3-Ethylquinoxalin-2-yl)propan-1-one, is a specific derivative that combines the quinoxaline core with an ethyl and a propanoyl group, suggesting the potential for unique pharmacological activities. This guide provides a comprehensive overview of its predicted chemical properties, proposed synthesis, characterization methodologies, and potential therapeutic applications, grounded in the established chemistry of quinoxaline derivatives.
Chemical Identity and Predicted Physicochemical Properties
1-(3-Ethylquinoxalin-2-yl)propan-1-one is an aromatic ketone with the molecular formula C₁₃H₁₄N₂O. The structure consists of a quinoxaline ring substituted at the 2-position with a propan-1-one group and at the 3-position with an ethyl group.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Rationale/Supporting Evidence |
| Molecular Weight | 214.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Quinoxaline and its simple derivatives are often crystalline solids at room temperature.[1][3] |
| Melting Point | Expected to be in the range of 100-200 °C | The melting point will be influenced by the planarity and intermolecular interactions of the quinoxaline ring system. |
| Boiling Point | Predicted to be >300 °C | High boiling points are characteristic of aromatic compounds with similar molecular weights. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | The aromatic quinoxaline core imparts hydrophobicity, while the ketone and nitrogen atoms may allow for some limited aqueous solubility. Quinoxaline itself is soluble in water and alcohol.[1] |
| pKa | Estimated to be weakly basic (pKa ~ 0.5-1.5) | The nitrogen atoms in the pyrazine ring of the quinoxaline scaffold are weakly basic. The pKa of the parent quinoxaline is approximately 0.6.[1][2] |
| LogP | Predicted to be in the range of 2-3 | The presence of the ethyl and propanoyl groups increases the lipophilicity compared to the parent quinoxaline. |
Proposed Synthesis and Reactivity
The synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one can be envisioned through the well-established condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(3-Ethylquinoxalin-2-yl)propan-1-one.
Step-by-Step Methodology:
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Reactant Preparation: Dissolve equimolar amounts of o-phenylenediamine and pentane-2,3-dione in a suitable solvent such as ethanol or glacial acetic acid.
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Reaction: The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Causality Behind Experimental Choices: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines.[2] The choice of solvent and temperature can influence the reaction rate and yield. Ethanol and acetic acid are commonly used as they are good solvents for the reactants and facilitate the dehydration step of the cyclization.
Predicted Reactivity: The chemical reactivity of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is expected to be dictated by its functional groups:
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Quinoxaline Ring: The quinoxaline ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms. It can also undergo N-oxidation.
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Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with nucleophiles at the α-carbon.
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Ethyl Group: The methylene protons of the ethyl group are activated by the adjacent aromatic ring and may be susceptible to oxidation or other reactions under specific conditions.
Proposed Spectroscopic Characterization
The structural elucidation of the synthesized 1-(3-Ethylquinoxalin-2-yl)propan-1-one would rely on standard spectroscopic techniques.
Expected Spectral Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the quinoxaline ring (δ 7.5-8.5 ppm).- Quartet and triplet for the ethyl group protons.- Quartet and triplet for the propanoyl group protons. |
| ¹³C NMR | - Aromatic carbons of the quinoxaline ring (δ 120-160 ppm).- Carbonyl carbon (δ ~190-200 ppm).- Aliphatic carbons of the ethyl and propanoyl groups. |
| IR | - C=O stretching vibration for the ketone (around 1680-1700 cm⁻¹).- C=N and C=C stretching vibrations of the quinoxaline ring. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (214.26).- Characteristic fragmentation pattern. |
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for 1-(3-Ethylquinoxalin-2-yl)propan-1-one, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological effects.[5]
Potential Therapeutic Areas for Investigation:
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Anticancer: Many quinoxaline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways.[2]
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Antimicrobial: The quinoxaline scaffold is present in several natural and synthetic antimicrobial agents.
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Antiviral: Quinoxaline derivatives have been investigated as potential inhibitors of viral replication.[3]
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Anti-inflammatory: Some quinoxalines have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[6]
Illustrative Signaling Pathway Involvement of Quinoxaline Derivatives
Caption: Potential mechanisms of action for quinoxaline derivatives.
The diverse biological activities of quinoxalines stem from their ability to interact with various biological targets. The specific substitutions on the quinoxaline ring of 1-(3-Ethylquinoxalin-2-yl)propan-1-one could modulate its binding affinity and selectivity for different enzymes or receptors, leading to a unique pharmacological profile.
Conclusion and Future Directions
1-(3-Ethylquinoxalin-2-yl)propan-1-one represents an intriguing yet underexplored member of the quinoxaline family. Based on the well-established chemistry of this scaffold, this guide provides a predictive framework for its synthesis, characterization, and potential biological evaluation. The proposed methodologies offer a starting point for researchers to synthesize and investigate this compound. Future studies should focus on the experimental validation of its physicochemical properties, a thorough investigation of its reactivity, and comprehensive screening for its biological activities to unlock its potential as a novel therapeutic agent.
References
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El-Sayed, M. A. A., et al. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules2023 , 28(22), 7626. Available from: [Link]
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Dehnavi, F., et al. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Med. Chem.2024 . Available from: [Link]
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Ganthi, H. K., et al. NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN J. Chem.2022 , 15(1), 58-64. Available from: [Link]
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Bandyopadhyay, D., & Singh, M. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Curr. Org. Synth.2017 , 14(5), 652-677. Available from: [Link]
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Burguete, A., et al. Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Molecules2020 , 25(15), 3458. Available from: [Link]
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Hassan, A. A., & Shawky, A. M. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Rev. Org. Chem.2017 , 14(3), 195-213. Available from: [Link]
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